molecular formula C20H21F3N2O3 B2689185 3-(4-methoxyphenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide CAS No. 1235119-62-6

3-(4-methoxyphenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide

Cat. No. B2689185
CAS RN: 1235119-62-6
M. Wt: 394.394
InChI Key: ANYFRXDFQWNBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H21F3N2O3 and its molecular weight is 394.394. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activity

  • Antioxidant Activity: Certain derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural similarity with the given compound, have shown antioxidant activities greater than ascorbic acid (Tumosienė et al., 2020).
  • Anticancer Properties: These derivatives have also demonstrated notable anticancer activities against specific human cancer cell lines, such as glioblastoma U-87 and breast cancer MDA-MB-231 (Tumosienė et al., 2020).

Antimicrobial and Antibacterial Activities

  • Antibacterial Activity: Several 2-(6-methoxy-2-naphthyl)propionamide derivatives, structurally related to the compound , have shown significant antibacterial and antifungal activities (Helal et al., 2013).
  • Antifungal Properties: These compounds exhibited antimicrobial activity comparable to standard antibacterial and antifungal agents (Helal et al., 2013).

Pharmaceutical Development and Molecular Investigations

  • Receptor Binding: Variants of the compound have been explored for their binding affinities to specific receptors, offering insights into molecular interactions relevant to pharmaceutical development (Garratt et al., 1996).
  • Pharmacokinetics Studies: Related compounds have been examined for their pharmacokinetics and metabolism, contributing to understanding the ideal characteristics for certain classes of drugs (Wu et al., 2006).

Synthesis and Chemical Properties

  • Chemical Synthesis: Research has been conducted on the synthesis of similar compounds, exploring their potential in various chemical and medicinal applications (Bektaş et al., 2008).
  • Physical and Chemical Characteristics: Studies on related molecules have provided insights into their physicochemical properties, which is crucial for drug development and formulation (Djenane et al., 2019).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O3/c1-28-17-9-4-14(5-10-17)6-11-18(26)25-16-7-2-15(3-8-16)12-19(27)24-13-20(21,22)23/h2-5,7-10H,6,11-13H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYFRXDFQWNBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)propanamide

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